molecular formula C19H17ClN4O B2670080 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea CAS No. 2034563-44-3

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea

Cat. No.: B2670080
CAS No.: 2034563-44-3
M. Wt: 352.82
InChI Key: PNMUUIWZUHFQMB-UHFFFAOYSA-N
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Description

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea is a synthetic organic compound designed for research applications. It features a urea core functionalized with a [2,3'-bipyridin]-3-ylmethyl group and a 4-chlorobenzyl group. The urea functionality is a privileged scaffold in medicinal chemistry, known for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in drug-receptor interactions . The bipyridine moiety, a common motif in coordination chemistry, and the chlorophenyl group, often used to enhance lipophilicity and membrane permeability, suggest potential applications in developing enzyme inhibitors or receptor modulators . Urea derivatives are extensively explored in modern drug discovery for their relevance in creating anticancer, antibacterial, anticonvulsant, and anti-HIV agents . Specifically, chlorophenyl-containing ureas have been investigated as potent negative allosteric modulators (NAMs) of the CB1 receptor, showing promise in preclinical models for treating cocaine addiction . Other research highlights urea derivatives with lipophilic adamantane groups as exhibiting outstanding growth inhibition against challenging pathogens like Acinetobacter baumannii . This product is provided for non-human research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with the care appropriate for all laboratory chemicals.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-17-7-5-14(6-8-17)11-23-19(25)24-13-16-4-2-10-22-18(16)15-3-1-9-21-12-15/h1-10,12H,11,13H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMUUIWZUHFQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea typically involves the following steps:

    Formation of the Bipyridine Intermediate: The bipyridine intermediate can be synthesized through a coupling reaction between 2-bromopyridine and 3-bromopyridine in the presence of a palladium catalyst.

    Alkylation of the Bipyridine Intermediate: The bipyridine intermediate is then alkylated with chloromethylbenzene to introduce the chlorobenzyl group.

    Urea Formation: The final step involves the reaction of the alkylated bipyridine intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, while the chlorobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorobenzyl)-N’-(4-chlorophenyl)urea: A similar urea derivative with chlorobenzyl and chlorophenyl groups.

    1-(Bipyridin-3-ylmethyl)-3-phenylurea: A compound with a bipyridine moiety and a phenyl group.

Uniqueness

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea is unique due to the presence of both bipyridine and chlorobenzyl groups, which confer distinct chemical and biological properties. Its ability to coordinate with metal ions and interact with hydrophobic pockets in proteins makes it a versatile compound for various applications.

Biological Activity

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea, with the CAS number 2034563-44-3, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse scientific sources.

  • Molecular Formula : C19_{19}H17_{17}ClN4_{4}O
  • Molecular Weight : 352.8 g/mol
  • Structure : The compound features a bipyridine moiety linked to a chlorobenzyl urea group, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl isocyanate with a suitable bipyridine derivative under controlled conditions. Common solvents include ethanol or methanol, and the reaction often requires heating to facilitate complete conversion.

Antitumor Activity

Recent studies have highlighted the antitumor potential of urea derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. The following table summarizes the observed activities:

Cell Line GI50_{50} (μM) TGI (μM) LC50_{50} (μM)
EKVX (Lung Cancer)1.721.525.9
RPMI-8226 (Leukemia)15.927.993.3
OVCAR-4 (Ovarian)28.777.5-
PC-3 (Prostate)25.9--

These findings suggest that the compound may serve as a lead for developing new anticancer therapies targeting specific pathways involved in tumor growth.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes critical in metabolic pathways. For example, it has been noted to interact with DNA gyrase and other ATP-dependent enzymes, which are vital for bacterial survival and proliferation. The following table outlines its inhibitory effects:

Enzyme IC50_{50} (μg/mL)
S. aureus GryB0.25–8
S. pyogenes ParE1–8

These results indicate that the compound could be explored as an antibacterial agent.

The mechanism by which this compound exerts its biological effects involves several interactions:

  • Metal Coordination : The bipyridine moiety can chelate metal ions, influencing metalloenzyme activities.
  • Hydrophobic Interactions : The chlorophenyl group may engage in hydrophobic interactions with protein targets, altering their functional states.
  • Inhibition of Signaling Pathways : Preliminary data suggest that this compound may inhibit pathways like PI3K and mTORC1, which are crucial in cancer cell proliferation.

Case Studies

A recent study focusing on similar urea derivatives demonstrated their efficacy in vivo using mouse models with S180 homograft tumors. The tested compounds exhibited notable tumor growth inhibition while maintaining low toxicity profiles, indicating their potential for further development.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea, and how can purity be optimized?

Answer:
The synthesis involves coupling 4-chlorobenzyl isocyanate with a bipyridinylmethyl amine intermediate. A two-step approach is common:

Suzuki-Miyaura cross-coupling to introduce aromatic boronate esters (e.g., using Pd catalysts, 80°C, 12 hours) .

Urea formation under anhydrous conditions (e.g., DMF, 60°C, 12 hours) .
Purification via silica gel column chromatography (ethyl acetate/hexane gradient) achieves >95% purity. For crystalline derivatives, recrystallization in ethanol/water mixtures improves yield .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:

  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., monoclinic P21/c space group, α = 102.38°) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms urea linkage (δ 6.8–7.5 ppm for aromatic protons) .
  • LCMS : Validates molecular weight (e.g., m/z = 442 [M+H] for related analogs) .

Basic: How is the compound screened for initial biological activity, and what models are used?

Answer:

  • Antiviral assays : Tested against Coxsackievirus B3 (CVB3) at 125 µg/mL, measuring viral titer reduction via plaque assays. Compound II showed a 0.77 log reduction .
  • Enzyme inhibition : Serine protease binding assays (e.g., IC50 determination using fluorescence quenching) .

Advanced: What structure-activity relationships (SAR) have been identified for urea derivatives with 4-chlorobenzyl groups?

Answer:
Table 1: Key SAR Findings

SubstituentBiological EffectMechanism InsightsReference
4-ChlorobenzylModerate antiviral activityDisrupts viral replication
QuinolinylmethoxyLeukotriene biosynthesis inhibition (Ki=5 nM)Binds 5-lipoxygenase
Boronate esterEnhances aqueous solubilityFacilitates formulation stability

Modifying the bipyridine core or introducing electron-withdrawing groups (e.g., -CF₃) improves target affinity .

Advanced: How does crystallographic data inform conformational stability?

Answer:
X-ray diffraction reveals:

  • Planar urea moiety : Stabilized by intramolecular H-bonding (N-H···O=C, 2.8 Å) .
  • Chlorobenzyl orientation : Para-Cl substituent adopts a coplanar arrangement with the aromatic ring, minimizing steric strain .
    These features correlate with thermal stability (TGA decomposition >250°C) .

Advanced: What mechanistic insights explain its bioactivity in enzyme inhibition?

Answer:

  • Serine protease inhibition : The urea carbonyl interacts with catalytic Ser195 (e.g., hydrogen bonding, distance = 3.1 Å), blocking substrate cleavage .
  • Leukotriene inhibition : The 4-chlorobenzyl group occupies a hydrophobic pocket in 5-lipoxygenase, while the urea linker stabilizes the closed conformation .

Advanced: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/oral exposure .
  • Waste disposal : Neutralize with 10% NaOH before incineration.
  • Acute toxicity : LD50 >500 mg/kg (rodent models); monitor for respiratory irritation .

Advanced: How can HPLC and LCMS resolve purity issues in scaled-up synthesis?

Answer:

  • HPLC : C18 column (ACN/water + 0.1% TFA), Rt = 1.38 min, detects <2% impurities .
  • LCMS : ESI+ mode confirms [M+H]+ and fragments (e.g., m/z 286 for bipyridine cleavage) .

Advanced: How should researchers address contradictions in reported bioactivity data?

Answer:

  • Dose optimization : Low antiviral activity (e.g., 0.77 log reduction ) may require higher concentrations or prodrug strategies.
  • Assay variability : Validate across multiple cell lines (e.g., Vero vs. HEK293) and use orthogonal methods (e.g., qPCR for viral RNA quantification).

Advanced: What experimental designs improve reliability in replication studies?

Answer:

  • Positive controls : Include ribavirin (5,000 µg/mL) for antiviral assays .
  • Blinded analysis : Use independent replicates (n ≥ 3) for enzyme inhibition studies .
  • Crystallization consistency : Standardize solvent ratios (e.g., ethanol/water 7:3) to avoid polymorphic variations .

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